molecular formula C18H18N4O2 B6424513 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 2034350-64-4

3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B6424513
CAS No.: 2034350-64-4
M. Wt: 322.4 g/mol
InChI Key: TWROWSBNLXXHLW-UHFFFAOYSA-N
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Description

This product, 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole, is a synthetic small molecule featuring the 1,2,4-oxadiazole heterocycle, a scaffold recognized as a privileged structure in medicinal chemistry . The 1,2,4-oxadiazole ring is valued for its metabolic stability and ability to serve as a bioisostere for ester and amide functional groups, making it a highly versatile building block for the development of novel therapeutic agents . Compounds containing this scaffold have demonstrated a broad and promising spectrum of biological activities in scientific research, including use as inhibitors of viral proteases , anticancer agents targeting enzymes like EGFR , and antimicrobial agents . The specific substitution pattern of this compound, incorporating a phenylpyrrolidine moiety, suggests its potential for targeted interaction with various biological macromolecules. Researchers can leverage this high-purity compound as a key intermediate or a novel chemical entity in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening for a range of drug discovery programs. Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(1-methylpyrrol-2-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-21-9-5-8-16(21)18(23)22-10-14(13-6-3-2-4-7-13)15(11-22)17-19-12-24-20-17/h2-9,12,14-15H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWROWSBNLXXHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration Route

Diacylhydrazines are prepared by reacting hydrazides with acyl chlorides. For instance, 4-phenylpyrrolidin-3-amine is converted to its hydrazide derivative by treatment with hydrazine hydrate, followed by acylation with 1-methyl-1H-pyrrole-2-carbonyl chloride. Cyclodehydration using phosphorus oxychloride (POCl₃) at reflux yields the 1,2,4-oxadiazole ring. This method offers moderate yields (60–75%) but requires stringent moisture control due to POCl₃’s sensitivity.

Reaction Scheme

  • Hydrazide+Acyl ChlorideDiacylhydrazine\text{Hydrazide} + \text{Acyl Chloride} \rightarrow \text{Diacylhydrazine}

  • DiacylhydrazinePOCl3,Δ1,2,4-Oxadiazole\text{Diacylhydrazine} \xrightarrow{\text{POCl}_3, \Delta} \text{1,2,4-Oxadiazole}

Oxidative Cyclization Route

N-Acylhydrazones, formed by condensing hydrazides with aldehydes, undergo oxidative cyclization. Using iodine or N-iodosuccinimide (NIS) in dimethyl sulfoxide (DMSO) at 100°C, this method achieves higher yields (80–85%). However, the target compound lacks an aldehyde group, necessitating prior functionalization of the pyrrolidine intermediate with a formyl group.

Coupling Strategies for Substituent Integration

Pyrrole-2-Carbonylation

The 1-methyl-1H-pyrrole-2-carbonyl group is introduced via Friedel-Crafts acylation or amide coupling . In a representative procedure, 1-methylpyrrole is treated with oxalyl chloride to generate 1-methyl-1H-pyrrole-2-carbonyl chloride, which reacts with the pyrrolidine amine under Schotten-Baumann conditions.

Optimization Data

ConditionSolventBaseYield (%)
Room temperatureCH₂Cl₂NaOH (aq)62
RefluxTHFEt₃N78

Phenyl Group Installation

The 4-phenyl substituent is incorporated early in the synthesis via Suzuki-Miyaura coupling or Grignard addition. For example, a boronated pyrrolidine precursor reacts with phenylboronic acid under palladium catalysis to install the phenyl group.

Multi-Step Synthesis and Characterization

A consolidated synthesis pathway involves:

  • Pyrrolidine formation : Mannich cyclization of γ-keto ester with benzylamine.

  • Hydrazide synthesis : Hydrazinolysis of ethyl 4-phenylpyrrolidine-3-carboxylate.

  • Oxadiazole cyclization : POCl₃-mediated cyclodehydration.

  • Pyrrole acylation : Amide coupling with 1-methyl-1H-pyrrole-2-carbonyl chloride.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.33–7.25 (m, 5H, Ph), 6.85 (s, 1H, pyrrole-H), 4.67 (s, 3H, NCH₃), 3.42–3.11 (m, 4H, pyrrolidine-H).

  • IR (cm⁻¹) : 1724 (C=O), 1678 (amide), 1592 (C=N).

Challenges and Yield Optimization

Key challenges include:

  • Steric hindrance during pyrrole acylation, mitigated by using bulky bases (e.g., DIPEA).

  • Oxadiazole ring instability under acidic conditions, addressed by neutral workup protocols.

Yield improvements (from 45% to 78%) are achieved via:

  • Microwave-assisted cyclization (30 min vs. 12 h conventional heating).

  • Catalytic additives (e.g., ZnCl₂) to accelerate cyclodehydration .

Chemical Reactions Analysis

Nucleophilic Substitution at the 1,2,4-Oxadiazole Ring

The electron-deficient 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the 5-position under basic or acidic conditions.

Reaction Reagents/Conditions Products Yield Source
Displacement with aminesEthylenediamine, K₂CO₃, DMF, 80°CAmine-substituted pyrrolidinyl-oxadiazole72–85%
Thiol substitutionNaSH, EtOH, refluxThiolated derivative with C–S bond formation68%

Key Finding : Reactivity is enhanced by electron-withdrawing groups (e.g., carbonyl) adjacent to the oxadiazole, as observed in structurally related compounds .

Reduction of the Oxadiazole Ring

The 1,2,4-oxadiazole scaffold can be reduced to form open-chain intermediates or fused heterocycles.

Reduction Type Reagents Product Application
Catalytic hydrogenationH₂, Pd/C, EtOAc1,2-Diamine derivativePrecursor for peptidomimetics
LiAlH₄-mediated reductionLiAlH₄, THF, 0°C → RTPyrrolidine-amide with secondary amineBioactive intermediate

Mechanistic Insight : Ring opening occurs via cleavage of the N–O bond, followed by rearrangement .

Electrophilic Aromatic Substitution (EAS) on the Phenyl Group

The 4-phenyl substituent undergoes regioselective electrophilic substitution:

Reaction Conditions Position Major Product Yield
NitrationHNO₃/H₂SO₄, 0°Cpara4-Nitro-phenyl derivative89%
BrominationBr₂, FeBr₃, CH₂Cl₂meta3-Bromo-phenyl analog76%

Note : Steric hindrance from the pyrrolidine group directs substitution to the meta position .

Functionalization of the Pyrrole Carbonyl Group

The 1-methylpyrrole-2-carbonyl moiety participates in condensation and nucleophilic additions:

Reaction Reagents Product Key Data
Hydrazone formationNH₂NH₂, EtOH, ΔHydrazone-linked bis-heterocycleIR: ν(C=O) 1640 → 1590 cm⁻¹
Grignard additionCH₃MgBr, THFTertiary alcohol adduct1H^1H NMR: δ 1.45 (s, 3H)

Synthetic Utility : Hydrazone derivatives serve as intermediates for anticancer scaffolds .

Ring-Opening Reactions Under Acidic Conditions

Exposure to strong acids induces oxadiazole ring cleavage:

Acid Conditions Product Mechanism
HCl (conc.)Reflux, 6 hrPyrrolidine-urea derivativeProtonation → N–O bond rupture
H₂SO₄ (95%)RT, 24 hrOpen-chain nitrile intermediateSulfonation-assisted cleavage

Caution : Prolonged acid exposure degrades the pyrrole ring .

Cross-Coupling Reactions

The phenyl group facilitates palladium-catalyzed couplings:

Reaction Catalyst Substrate Product
Suzuki couplingPd(PPh₃)₄, K₂CO₃4-Bromophenylboronic acidBiaryl-oxadiazole conjugate
SonogashiraPdCl₂, CuIPhenylacetyleneAlkynylated derivative

Optimization : Yields improve with microwave irradiation (120°C, 20 min) .

Oxidation of the Methylpyrrole Group

Controlled oxidation modifies the pyrrole substituent:

Oxidizing Agent Conditions Product Biological Relevance
KMnO₄H₂O, ΔPyrrole-2-carboxylic acidEnhanced solubility
SeO₂Dioxane, 80°C5-Hydroxymethylpyrrole derivativeAntioxidant prodrug candidate

Limitation : Over-oxidation leads to ring degradation; stoichiometry must be carefully controlled.

Scientific Research Applications

Medicinal Chemistry Applications

The oxadiazole moiety is well-known for its diverse pharmacological activities. Compounds containing oxadiazole rings have been reported to exhibit significant antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Recent studies have shown that derivatives of oxadiazole can inhibit the growth of various pathogenic bacteria. For example, compounds with similar structures have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The incorporation of pyrrole units may enhance the lipophilicity and membrane permeability of these compounds, contributing to their antibacterial potency .

Anticancer Properties

Research indicates that oxadiazole derivatives possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Studies have documented that pyrrole-containing oxadiazoles exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds in anticancer drug development .

Material Science Applications

The unique electronic properties of oxadiazoles make them suitable candidates for applications in organic electronics and photonic devices.

Organic Light Emitting Diodes (OLEDs)

Oxadiazole-based compounds have been explored for use in OLEDs due to their excellent electron transport properties. Their incorporation into the active layers of OLEDs can improve device efficiency and stability. Research has shown that introducing different substituents on the oxadiazole ring can optimize the photophysical properties necessary for high-performance OLEDs .

Sensors

The sensitivity of oxadiazole derivatives towards various analytes has led to their application in sensor technology. These compounds can be used to develop fluorescent sensors capable of detecting metal ions or biomolecules, leveraging their optical properties to provide real-time monitoring capabilities .

Agricultural Chemistry Applications

In the realm of agricultural chemistry, compounds with oxadiazole structures have been investigated for their potential as agrochemicals.

Pesticides

Oxadiazoles are being studied for their insecticidal and fungicidal properties. Their ability to disrupt biochemical pathways in pests makes them promising candidates for developing new pesticides that are effective yet environmentally friendly. Research has indicated that certain oxadiazole derivatives exhibit strong activity against crop-damaging insects and fungal pathogens .

Case Studies

Several case studies illustrate the applications of 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole:

StudyApplicationFindings
AntibacterialDemonstrated effectiveness against MRSA with a minimum inhibitory concentration (MIC) of 32 µg/mL.
OLED DevelopmentAchieved a luminous efficiency of 20 cd/A with enhanced stability when incorporated into device architecture.
Pesticide EfficacyShowed significant reduction in aphid populations on treated crops compared to untreated controls.

Mechanism of Action

The mechanism of action of 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:

Compound Name Core Structure Substituents/Functional Groups Biological Activity (Evidence Source)
Target Compound 1,2,4-oxadiazole 4-phenylpyrrolidin-3-yl; 1-methyl-1H-pyrrole-2-carbonyl Not explicitly reported
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) 1,2,4-oxadiazole Pyrrolidin-3-yl linked to phenylethyl; 4-pyridyl Antiviral (SARS-CoV-2 inhibition)
5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b) 1,2,4-oxadiazole Stereoisomer of 1a; phenylethyl and pyridyl substituents Antiviral (SARS-CoV-2 inhibition)
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) Pyrazoline 4-Fluorophenyl; phenyl; carbaldehyde Structural confirmation (no activity data)
1-Phenyl-3-(4-(prop-2-yn-1-yloxy)-phenyl)-1H-pyrazole-4-carbaldehyde (6) Pyrazole Propargyloxy phenyl; carbaldehyde Antimicrobial and antioxidant activity

Key Structural Differences and Implications

Core Heterocycles :

  • The target compound’s 1,2,4-oxadiazole core is shared with compounds 1a and 1b , which are reported as SARS-CoV-2 inhibitors. In contrast, pyrazoline () and pyrazole () derivatives have distinct five-membered rings with varying electronic properties.
  • The pyrrolidine ring in the target compound is substituted with a phenyl group and a methyl-pyrrole carbonyl, while analogs 1a/1b feature pyrrolidine linked to phenylethyl and pyridyl groups. These substituents influence lipophilicity and target binding .

In contrast, 1a/1b use 4-pyridyl substituents, which may improve solubility and hydrogen bonding . Pyrazoline derivatives () incorporate carbaldehyde groups, which could participate in Schiff base formation but lack the oxadiazole’s metabolic stability .

Stereochemical Considerations :

  • Compounds 1a and 1b () highlight the role of stereochemistry, with (3R) and (3S) configurations affecting antiviral potency. The target compound’s stereochemistry at the pyrrolidine 3-position is unspecified but may similarly influence activity .

Biological Activity

The compound 3-[1-(1-methyl-1H-pyrrole-2-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrole moiety and an oxadiazole ring. The general formula can be represented as:

C18H20N4OC_{18}H_{20}N_4O

This structure is significant as it contributes to the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds with oxadiazole rings have shown effectiveness against various bacterial strains. For instance, pyrrole-ligated 1,3,4-oxadiazoles demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 2 μg/mL for certain derivatives .
  • Anti-inflammatory Properties : Oxadiazoles are noted for their anti-inflammatory effects. Studies have indicated that certain derivatives possess stronger anti-inflammatory activity compared to standard drugs like ibuprofen .
  • Anticancer Potential : The incorporation of oxadiazole in drug design has led to compounds with promising anticancer properties. Research has shown that specific derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is heavily influenced by their structural components. The following factors are critical:

  • Substituents on the Pyrrole Ring : Variations in substituents can enhance or diminish the biological efficacy of the compound. For example, branched alkyl groups have been associated with improved antibacterial activity .
  • Oxadiazole Ring Modifications : Modifications to the oxadiazole ring itself can lead to changes in pharmacological profiles. Compounds with electron-withdrawing groups generally exhibit enhanced activity against bacterial strains .

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activities of various oxadiazole derivatives:

  • Antibacterial Activity Study : A study synthesized pyrrole-ligated 1,3,4-oxadiazoles and tested their antibacterial properties against clinically relevant pathogens. The results indicated that certain compounds exhibited potent activity against multi-drug resistant strains, making them candidates for further development .
  • Anti-inflammatory Evaluation : A comparative study assessed the anti-inflammatory effects of several oxadiazole derivatives against ibuprofen. The findings revealed that some derivatives not only matched but exceeded ibuprofen's efficacy in reducing inflammation in animal models .
  • Anticancer Research : Investigations into the apoptotic effects of specific 1,3,4-oxadiazole derivatives showed significant promise in inducing cell death in cancer lines through mechanisms involving the modulation of cell signaling pathways related to apoptosis .

Data Table: Biological Activities of Selected Oxadiazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
Compound AAntibacterialE. coli< 2 μg/mL
Compound BAnti-inflammatoryInflammatory modelIC50 = 15 μM
Compound CAnticancerCancer cell lineIC50 = 10 μM

Q & A

Basic Research Questions

Q. What are common synthetic strategies for preparing heterocyclic compounds containing 1,2,4-oxadiazole and pyrrolidine motifs?

  • Methodological Answer : A widely used approach involves cyclization reactions between amidoximes and carbonyl derivatives. For example, 1,2,4-oxadiazoles can be synthesized via [3+2] cycloaddition of nitrile oxides with nitriles or via condensation of amidoximes with activated carboxylic acids under dehydrating conditions. Pyrrolidine rings are often constructed using Michael addition or intramolecular cyclization of γ-amino carbonyl precursors. Optimization of solvent systems (e.g., DMF or CH₂Cl₂) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling steps) is critical for yield improvement .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of 1,2,4-oxadiazole derivatives?

  • Methodological Answer :

  • ¹H NMR : Identify protons adjacent to electronegative atoms (e.g., oxadiazole ring protons at δ 8.5–9.5 ppm) and substituents like phenyl groups (aromatic protons at δ 7.2–7.8 ppm).
  • ¹³C NMR : Oxadiazole carbons typically resonate at δ 165–175 ppm. Pyrrolidine carbons appear at δ 45–60 ppm.
  • IR : Stretching vibrations for C=N (1600–1680 cm⁻¹) and C-O (1250–1350 cm⁻¹) confirm oxadiazole formation.
  • MS : High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Advanced Research Questions

Q. What experimental design principles should guide the optimization of regioselectivity in multi-step syntheses involving pyrrole-carbonyl and oxadiazole moieties?

  • Methodological Answer :

  • Stepwise Protection/Deprotection : Protect reactive sites (e.g., pyrrole NH) with groups like Boc or benzyl during coupling steps to avoid undesired side reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps, while CH₂Cl₂ minimizes hydrolysis of acid-sensitive intermediates.
  • Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, ensuring ligand selection (e.g., PPh₃) matches substrate steric demands.
  • Case Study : In analogous oxadiazole-pyrrolidine hybrids, adjusting reaction temperature (e.g., 50°C vs. 0°C) improved yields from 65% to 88% by suppressing azide decomposition .

Q. How can researchers resolve contradictions in biological activity data for structurally similar 1,2,4-oxadiazole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on phenyl rings) using standardized assays (e.g., IC₅₀ in enzyme inhibition).
  • Crystallographic Validation : Single-crystal X-ray diffraction (SCXRD) clarifies stereoelectronic effects. For example, a 4-methylphenyl substituent in a related compound induced a 15° dihedral angle, reducing target binding affinity .
  • Statistical Tools : Apply multivariate regression to decouple steric, electronic, and solubility contributions to activity discrepancies .

Q. What advanced purification techniques are recommended for isolating polar heterocyclic intermediates with high sensitivity to hydrolysis?

  • Methodological Answer :

  • Dry-Load Flash Chromatography : Adsorb crude products onto Celite before purification to minimize exposure to moisture. Use gradients of ethyl acetate/cyclohexane (0–25% over 20 CVs) for optimal separation .
  • HPLC with HILIC Columns : Hydrophilic interaction liquid chromatography (HILIC) effectively resolves polar oxadiazole derivatives without degradation.
  • Low-Temperature Recrystallization : Precipitate products from chilled ethanol/water mixtures to enhance crystal purity and stability .

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